
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is an organosulfur compound with a unique structure that includes both phenyl and dimethylphenyl groups attached to a methanesulfinothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate typically involves the reaction of 2,6-dimethylphenylmethanethiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the phenyl or dimethylphenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor to pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate exerts its effects involves interactions with various molecular targets. The sulfinothioate group can undergo redox reactions, influencing the redox state of the cellular environment. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Methyl methanethiosulfinate: Another organosulfur compound with similar reactivity.
Phenyl methanethioate: Shares structural similarities but lacks the dimethylphenyl group.
Uniqueness
S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is unique due to the presence of both phenyl and dimethylphenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
87463-82-9 |
|---|---|
Formule moléculaire |
C15H16OS2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(phenylsulfanylsulfinylmethyl)benzene |
InChI |
InChI=1S/C15H16OS2/c1-12-7-6-8-13(2)15(12)11-18(16)17-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3 |
Clé InChI |
HJHQSJYBDOLCDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CS(=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)

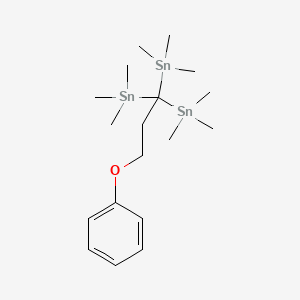

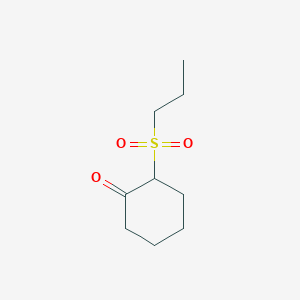
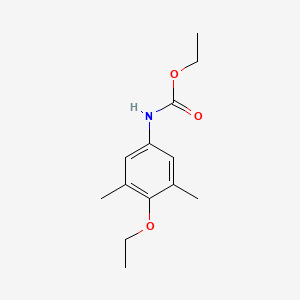
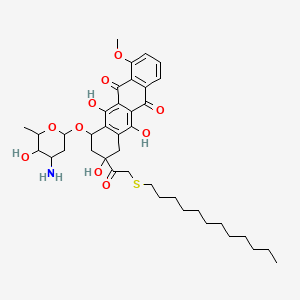

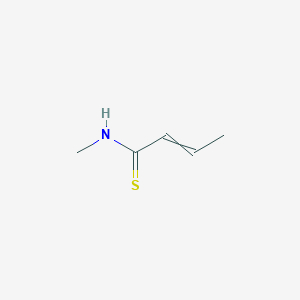
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

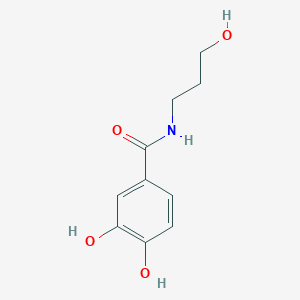
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
